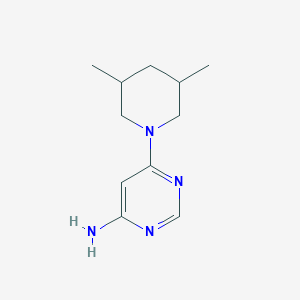

6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine

Overview

Description

“6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine” is a chemical compound that belongs to the pyrimidine class1. However, there is limited information available about this specific compound.

Synthesis Analysis

There is no specific information available on the synthesis of “6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine”. However, synthetic approaches for pharmacologically active decorated six-membered diazines have been discussed2. A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism3.

Molecular Structure Analysis

The molecular structure analysis of “6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine” is not directly available. However, pyridinylpyrimidines, compounds containing a pyridine linked to a pyrimidine by a bond, have shown high affinity to the TrmD isolated from the P. aeruginosa4.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine”. However, the reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, have been discussed5.

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine” are not directly available. However, a similar compound, “6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione”, has a molecular formula of C11H17N3O2 and a molecular weight of 223.27 g/mol1.

Scientific Research Applications

Antimicrobial Activity

- Scientific Field : Pharmaceutical Chemistry .

- Summary of Application : The compound “6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines” has been studied for its antimicrobial activity . This compound is a hybrid molecule bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .

- Methods of Application : The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .

- Results : The results of antimicrobial activity screening revealed antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

Antiviral Agents

- Scientific Field : Medicinal Chemistry .

- Summary of Application : A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents .

- Methods of Application : The chemical synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives was carried out .

- Results : Compounds displayed high antiviral activity against H1N1, HSV-1, and COX-B3 with IC50 values of 0.0027, 0.0022, and 0.0092 µM, respectively .

Antifolate Activity

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Diazine alkaloids, which include pyrimidine, are reported to exhibit antimetabolite (antifolate) activity .

- Methods of Application : The synthesis of these compounds involves various chemical reactions, including condensation and alkylation .

- Results : These compounds have been found to have potential therapeutic applications, including modulation of myeloid leukemia .

Anticancer Activity

- Scientific Field : Pharmaceutical Chemistry .

- Summary of Application : Certain pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . This “privileged scaffold” and its derivatives have gained wide interest due to the plentiful biological activities reported over the years .

- Methods of Application : The synthesis of these compounds involves various chemical reactions .

- Results : These versatile biological activities include modulation of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .

Antifilarial Activity

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Pyrimidine derivatives have been reported to exhibit antifilarial activity .

- Methods of Application : The synthesis of these compounds involves various chemical reactions .

- Results : These compounds have been found to have potential therapeutic applications, including modulation of filarial diseases .

Antitubercular Agents

- Scientific Field : Pharmaceutical Chemistry .

- Summary of Application : Certain pyrimidine derivatives have been reported to exhibit antitubercular activity .

- Methods of Application : The synthesis of these compounds involves various chemical reactions .

- Results : These compounds have been found to have potential therapeutic applications, including modulation of tuberculosis .

Safety And Hazards

There is no specific safety and hazard information available for “6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine”. However, safety data sheets for similar compounds can provide some insights6.

Future Directions

The future directions for “6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine” are not directly available. However, the development of new pyrimidinamines as anti-inflammatory agents has been suggested7. Also, the exploration of chemistry and medicinal diversity of pyrimidine might pave the way to long-awaited discovery in therapeutic medicine for future drug design8.

Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.

properties

IUPAC Name |

6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFASFMRUIHMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=NC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B1471171.png)

![Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1471172.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1471181.png)

![3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride](/img/structure/B1471191.png)